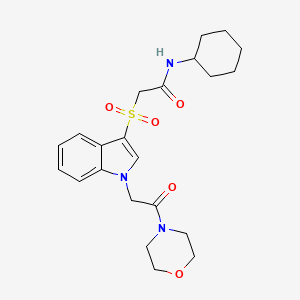

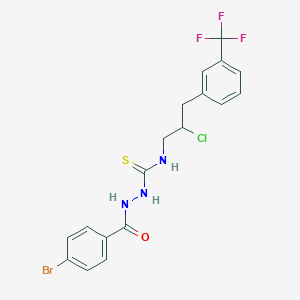

![molecular formula C9H15NO4S B2362339 (5aR,8S)-Octahydro-pyrrolo[1,2-b][1,2]thiazepine-8-carboxylic acid 1,1-dioxide CAS No. 608128-60-5](/img/structure/B2362339.png)

(5aR,8S)-Octahydro-pyrrolo[1,2-b][1,2]thiazepine-8-carboxylic acid 1,1-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

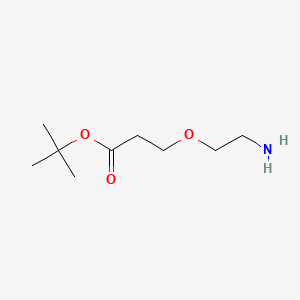

“(5aR,8S)-Octahydro-pyrrolo[1,2-b][1,2]thiazepine-8-carboxylic acid 1,1-dioxide” is a chemical compound with the molecular formula C9H15NO4S . It belongs to the class of organic compounds known as thiazines, which are heterocyclic compounds containing a ring made up of one sulfur atom, one nitrogen atom, and four carbon atoms .

Synthesis Analysis

The synthesis of thiazine derivatives, such as “this compound”, can be achieved through various methods. One of the common methods involves the cyclization of certain precursors with thiourea in a microwave-induced reaction .Molecular Structure Analysis

The molecular structure of this compound includes a carboxyl group (−C(=O)−OH) attached to a heterocyclic ring . The carbon and oxygen in the carbonyl are both sp2 hybridized, giving the carbonyl group a basic trigonal shape .Chemical Reactions Analysis

The chemical reactions involving thiazine derivatives are largely influenced by the presence of the sulfur and nitrogen atoms in the heterocyclic ring. These atoms can act as multidentate ligands for different metals, leading to the formation of new compounds with potential bioactivity .Scientific Research Applications

Heterocyclic Synthesis

Research on compounds structurally related to (5aR,8S)-Octahydro-pyrrolo[1,2-b][1,2]thiazepine-8-carboxylic acid 1,1-dioxide focuses on the synthesis of novel sulfur-containing tetracyclic benzodiazepines. These efforts include the synthesis of imidazo[5,1-d]pyrrolo[1,2-b][1,2,5]benzothiadiazepine 9,9-dioxide, starting from pyrrolo[1,2-b][1,2,5]benzothiadiazepine 5,5-dioxide. The process involves complex steps like cycloaddition, reduction, and ring closure reactions (Silvestri et al., 1994).

Novel Tetracyclic Derivatives

Another study reported the synthesis of two novel tetracyclic derivatives through the intramolecular cyclization of 10-bromoacetyl-10,11-dihydro-11-ethoxycarbonylpyrrolo[1,2-b][1,2,5]benzothiadiazepine 5,5-dioxide. This research aimed to confirm the chemical structure of these derivatives, expanding the variety of synthesized heterocycles (Silvestri et al., 1994).

Ring Contraction and Expansion Studies

Further studies include the exploration of ring expansion and contraction in related heterocyclic systems. For instance, research on the transformation of benzo[f][1,2]thiazepine-1,1-dioxides to benzo[e][1,2]thiazine-1,1-dioxides demonstrated intricate chemical reactions, contributing to the understanding of structural dynamics in these compounds (Khalaj & Adibpour, 2008).

Synthesis of Pyrido-Annulated Analogs

Another area of research is the synthesis of pyrido-annulated analogs of 1,5-benzothiazepines, which are of medicinal interest. This research taps into the potential of various substituted derivatives and their synthesis through established procedures, contributing to the medicinal applications of these compounds (Gupta, Devi, & Kishore, 2012).

Future Directions

Thiazine derivatives, including “(5aR,8S)-Octahydro-pyrrolo[1,2-b][1,2]thiazepine-8-carboxylic acid 1,1-dioxide”, represent an interesting class of heterocyclic medicinal compounds worthy of further exploration . Their diverse biological activities make them potential candidates for the development of new drugs .

properties

IUPAC Name |

(5aR,8S)-1,1-dioxo-2,3,4,5,5a,6,7,8-octahydropyrrolo[1,2-b]thiazepine-8-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO4S/c11-9(12)8-5-4-7-3-1-2-6-15(13,14)10(7)8/h7-8H,1-6H2,(H,11,12)/t7-,8+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMGGDDYSPVNMOC-SFYZADRCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCS(=O)(=O)N2C(C1)CCC2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCS(=O)(=O)N2[C@H](C1)CC[C@H]2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

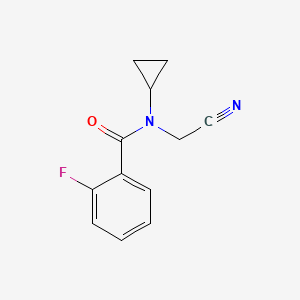

![Ethyl 2-(acetylamino)-6-bromo-7-[3-(tert-butylamino)-2-hydroxypropoxy]-1-benzothiophene-3-carboxylate](/img/structure/B2362261.png)

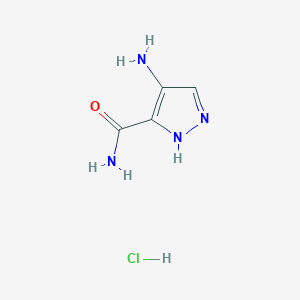

![2-[4-(2-Chloroacetyl)piperazin-1-yl]-5-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B2362263.png)

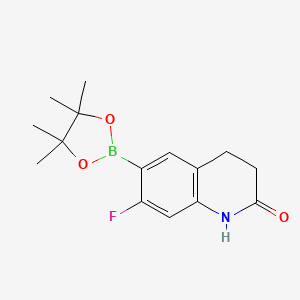

![4-[4-(1H-imidazol-1-yl)phenyl]-1,2,3-thiadiazole](/img/structure/B2362265.png)

![2-(3-Chloro-4-ethoxyphenyl)-4-((4-vinylbenzyl)thio)pyrazolo[1,5-a]pyrazine](/img/structure/B2362271.png)

![2-Ethyl-1-[4-[2-(3-methoxyphenoxy)ethyl]piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2362277.png)